DL-Alanyl-DL-methionine
Overview
Description
DL-Alanyl-DL-methionine is a dipeptide composed of the amino acids alanine and methionine It is known for its role in various biochemical processes and its potential applications in scientific research
Mechanism of Action
Mode of Action
It is known to undergo dissociation in aqueous and micellar solutions of surfactants . The dissociation constants of DL-Alanyl-DL-methionine have been determined, and it has been established that various complexes are formed in these solutions . The stability of these complexes depends on the micelle surface charge and degrees of binding of individual chemical forms by a micellar pseudophase .
Result of Action
This compound has been found to alleviate the adverse effects of dietary low fishmeal levels on the growth and intestinal health of Micropterus salmoides . It improved the intestinal antioxidant capacity by upregulating the NF-E2-related factor 2-mediated antioxidant factors and enzyme activities and nuclear factor kappa-B-mediated anti-inflammatory factors while downregulating the pro-inflammatory factors .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the stability of the complexes it forms depends on the micelle surface charge in the solution
Biochemical Analysis
Biochemical Properties
DL-Alanyl-DL-methionine participates in various biochemical reactions. The dissociation constants of this compound have been determined in water and micellar solutions of surfactants . It forms complexes in these solutions, and the stability of these complexes depends on the micelle surface charge and degrees of binding of individual chemical forms by a micellar pseudophase .
Cellular Effects
The cellular effects of this compound are not fully understood yet. It is known that methionine, one of the constituents of this dipeptide, plays a crucial role in cellular processes. For instance, methionine is involved in the initiation of protein synthesis, and it also serves as a precursor for other important biomolecules .
Molecular Mechanism
It is known that methionine, a component of this dipeptide, is involved in various metabolic pathways, including the synthesis of creatine, polyamine, and choline
Temporal Effects in Laboratory Settings
It is known that the dissociation constants of this compound have been determined in water and micellar solutions , suggesting that it may have different effects over time depending on the environment.
Metabolic Pathways
This compound is involved in various metabolic pathways. Methionine, a component of this dipeptide, is directly involved in or converted to cysteine for protein synthesis, contributing to cell proliferation and animal growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-Alanyl-DL-methionine can be synthesized through peptide coupling reactions. One common method involves the use of protecting groups to prevent unwanted side reactions. The synthesis typically starts with the protection of the amino group of alanine and the carboxyl group of methionine. The protected amino acids are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). After the coupling reaction, the protecting groups are removed to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale peptide synthesis techniques. These methods may include solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. Industrial processes are optimized for efficiency, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: DL-Alanyl-DL-methionine undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the sulfur atom in the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Methionine sulfoxide can be reduced back to methionine using reducing agents such as dithiothreitol (DTT).
Substitution: The amino and carboxyl groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various reagents depending on the desired substitution, such as acylating agents for acylation reactions.
Major Products:
Oxidation: Methionine sulfoxide.
Reduction: Methionine.
Substitution: Various substituted derivatives of this compound.
Scientific Research Applications
DL-Alanyl-DL-methionine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein structure and function.
Medicine: Explored for potential therapeutic applications, including antioxidant properties and protection against oxidative stress.
Industry: Utilized in the production of peptide-based products and as a standard in analytical techniques.
Comparison with Similar Compounds
DL-Alanyl-DL-methionine can be compared to other dipeptides such as:
DL-Alanyl-DL-valine: Similar in structure but with valine instead of methionine.
DL-Alanyl-DL-leucine: Contains leucine, another hydrophobic amino acid.
DL-Alanyl-DL-glutamine: Features glutamine, which has a polar side chain.
Uniqueness: this compound is unique due to the presence of the sulfur-containing methionine residue, which imparts distinct chemical and biological properties. The sulfur atom in methionine allows for specific reactions such as oxidation and reduction, which are not possible with other amino acids.
By understanding the properties and applications of this compound, researchers can explore its potential in various scientific fields and develop new applications for this versatile compound.
Properties
IUPAC Name |
2-(2-aminopropanoylamino)-4-methylsulfanylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3S/c1-5(9)7(11)10-6(8(12)13)3-4-14-2/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHURBQASBLAPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCSC)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501313461 | |
Record name | DL-Alanyl-DL-methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501313461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1999-43-5 | |
Record name | DL-Alanyl-DL-methionine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1999-43-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-DL-Alanyl-DL-methionine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001999435 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DL-Alanyl-DL-methionine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118370 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | DL-Alanyl-DL-methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501313461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-DL-alanyl-DL-methionine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.259 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Has there been any research into the protolytic properties of DL-Alanyl-DL-methionine?
A: Yes, a study has investigated the protolytic behavior of this compound in various environments []. The research focused on understanding how this dipeptide interacts with protons (gains or loses hydrogen ions) in different solutions, including aqueous solutions and solutions containing micelles. This type of research is crucial for understanding the compound's behavior in biological systems, where pH can significantly influence its properties and interactions.
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